4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride
Overview
Description
“4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride” is a chemical compound with the CAS Number: 36716-85-5. It has a molecular weight of 227.71 . This compound is used in scientific research and its unique structure allows for various applications, including drug discovery and organic synthesis.
Safety Information The safety information for this compound includes the following precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315, H319, and H335 .
Scientific Research Applications
Catalytic Oxidation of Cyclohexene
Research on the catalytic oxidation of cyclohexene highlights the chemical's utility in producing industrially relevant intermediates. Controllable oxidation reactions are essential for selectively affording targeted products used in both academic and industrial applications. This process emphasizes the importance of selective catalysis in synthesizing compounds with similar structural features to "4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride" (Cao et al., 2018).
Amine-functionalized Sorbents for PFAS Removal
The development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water highlight the role of amines in environmental remediation technologies. This research shows the potential of using amine-functionalized materials for purifying water, suggesting that compounds with amine groups could be valuable in similar environmental applications (Ateia et al., 2019).
Synthesis of Fluorophenyl Compounds
The practical synthesis of fluorophenyl compounds, such as 2-Fluoro-4-bromobiphenyl, is critical for manufacturing materials like flurbiprofen. This research outlines methods for synthesizing compounds with fluorophenyl groups, indicating the relevance of such methodologies in producing chemicals related to "this compound" (Qiu et al., 2009).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific molecular frameworks, like 4-methyl-2,6-diformylphenol, for detecting various analytes showcases the potential applications of structurally complex amines in sensor technology. This area of research suggests avenues for exploring the use of "this compound" in developing new chemosensors (Roy, 2021).
Properties
IUPAC Name |
4-(4-fluorophenyl)cyclohex-3-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-3,5-6,12H,4,7-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJXNJFZUNTLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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